molecular formula C10H9NO B1583196 2-Methoxyquinoline CAS No. 6931-16-4

2-Methoxyquinoline

Cat. No. B1583196
CAS RN: 6931-16-4
M. Wt: 159.18 g/mol
InChI Key: ZTQNUTNKGQGWCM-UHFFFAOYSA-N
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Description

2-Methoxyquinoline is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.1846 g/mol . It is a derivative of quinoline, which is a nitrogenous tertiary base .


Synthesis Analysis

2-Methoxyquinoline and its derivatives can be synthesized through various methods. One such method involves the application of the Vilsmeier–Haack reaction . In this process, 2-chloro-7-fluoroquinoline-3-carbaldehydes were synthesized, and the chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles . The aldehyde functional group was also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular structure of 2-Methoxyquinoline consists of a quinoline core with a methoxy group attached to the second carbon atom . The InChI code for 2-Methoxyquinoline is 1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 .


Chemical Reactions Analysis

In the synthesis of 2-Methoxyquinoline derivatives, aromatic nucleophilic substitution reactions were used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group was oxidized by permanganate method and reduced with metallic sodium in methanol and ethanol .


Physical And Chemical Properties Analysis

2-Methoxyquinoline is a compound with the molecular formula C10H9NO . It has a molecular weight of 159.1846 g/mol .

Scientific Research Applications

Chemosensor for Metal Ions

2-Methoxyquinoline derivatives have been investigated for their ability to detect specific metal ions. For instance, a study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium ions (Cd^2+). This compound demonstrated a large increase in fluorescence in the presence of Cd^2+ and showed potential for measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).

Fluorescent Probes

The development of fluorescent probes based on methoxyquinoline derivatives is another significant application. A novel Zn^2+ probe based on 6-methoxyquinolin was synthesized, showing high selectivity and strong fluorescence responses to Zn^2+ ions. This compound could be useful as a cost-effective, high-quality probe for zinc ions (Zhao et al., 2011).

Antitumor Agents

2-Methoxyquinoline derivatives have been explored as potential antitumor agents. A study on 2-phenylquinolin-4-ones led to an anticancer drug candidate, with certain analogues showing significant inhibitory activity against various tumor cell lines. These compounds, including 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, demonstrated selective inhibition of cancer cell lines and promising preclinical evaluation (Chou et al., 2010).

Antibacterial Activity

The antibacterial properties of 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety were investigated. These novel compounds exhibited moderate to good antibacterial efficacy against various bacteria, demonstrating the potential of methoxyquinoline derivatives in antibacterial applications (Qu et al., 2018).

Tubulin-Binding Tumor-Vascular Disrupting Agents

Methoxyquinoline derivatives have been identified as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs). They target established blood vessels in tumors, exhibiting high antiproliferative activity and inducing apoptosis in tumor cells. This highlights the potential of these compounds in cancer therapy (Cui et al., 2017).

Liquid Crystalline Properties

Quinoline-containing liquid crystalline compounds, including 2-(4-alkylphenyl)-6-methoxyquinolines, were synthesized and studied for their thermotropic behaviors. These compounds displayed nematic liquid crystal phases, indicating their potential application in liquid crystal technologies (Chia & Chang, 2009).

Environmental-Friendly Synthesis

Environmentally friendly synthesis methods for N-methoxyquinolin-2(1H)-ones were developed, highlighting the versatility and potential of methoxyquinoline derivatives in various applications (Gao et al., 2017).

Molecular Multiplexing/Demultiplexing

8-Methoxyquinoline demonstrated potential in molecular 2:1 multiplexing and 1:2 demultiplexing based on its reversible acid/base switching properties. This simple fluorophore could serve as a basis for molecular digital response systems (Amelia et al., 2008).

Luminescent Properties

The luminescent properties of 2-[2-(9-anthryl)vinyl]quinolin-8-ol and 2-[2-(9-anthryl)vinyl]-8-methoxyquinoline were investigated, revealing their potential in luminescence applications. These compounds showed considerable luminescence, with one derivative exhibiting a quantum yield significantly higher than its analog (Serdyuk et al., 2012).

Safety And Hazards

2-Methoxyquinoline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQNUTNKGQGWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219369
Record name Quinoline, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyquinoline

CAS RN

6931-16-4
Record name 2-Methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157005
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3N3Z6NW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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